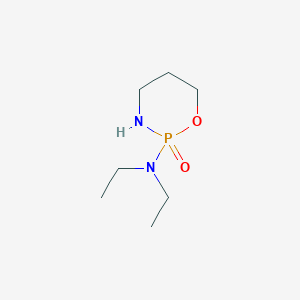
N,N-Diethylcyclophosphamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethylcyclophosphamide (DECP) is a cyclophosphamide analogue that has been widely used in scientific research due to its unique properties. DECP is a prodrug that can be activated by cytochrome P450 enzymes to produce the active metabolite, 4-hydroperoxycyclophosphamide (4-HC). This activation process is highly selective and occurs mainly in tumor cells, making DECP a promising candidate for cancer treatment.
Mécanisme D'action
The activation of N,N-Diethylcyclophosphamide by cytochrome P450 enzymes results in the formation of 4-HC, which can crosslink DNA and induce apoptosis in tumor cells. The selectivity of this process is due to the higher expression of cytochrome P450 enzymes in tumor cells compared to normal cells. Additionally, N,N-Diethylcyclophosphamide has been shown to inhibit the activity of aldehyde dehydrogenase, an enzyme that plays a role in drug resistance in cancer cells.
Effets Biochimiques Et Physiologiques
N,N-Diethylcyclophosphamide has been shown to have a low toxicity profile in animal models, with no significant adverse effects on vital organs such as the liver and kidneys. However, it can cause myelosuppression, a common side effect of chemotherapy, which can be managed by adjusting the dosage and treatment schedule.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-Diethylcyclophosphamide has several advantages for laboratory experiments, including its high selectivity for tumor cells, low toxicity profile, and potential as a radiosensitizer. However, its use is limited by the need for activation by cytochrome P450 enzymes, which may not be present in all tumor cells. Additionally, the synthesis of N,N-Diethylcyclophosphamide can be challenging, and the yield may vary depending on the reaction conditions.
Orientations Futures
Future research on N,N-Diethylcyclophosphamide could focus on optimizing the synthesis method to improve the yield and reduce the cost of production. Additionally, the development of new methods to activate N,N-Diethylcyclophosphamide could expand its potential applications in cancer treatment. Further studies could also investigate the use of N,N-Diethylcyclophosphamide in combination with other chemotherapy drugs or radiation therapy to enhance its efficacy and reduce side effects. Finally, the potential use of N,N-Diethylcyclophosphamide as a targeted therapy for specific types of cancer could be explored.
In conclusion, N,N-Diethylcyclophosphamide is a promising candidate for cancer treatment due to its unique properties and selective activation process. Further research is needed to optimize its synthesis, expand its potential applications, and explore its use in combination with other treatments.
Méthodes De Synthèse
N,N-Diethylcyclophosphamide can be synthesized using various methods, including the reaction of N,N-diethylamine with cyclophosphamide in the presence of a catalyst. The yield of N,N-Diethylcyclophosphamide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Applications De Recherche Scientifique
N,N-Diethylcyclophosphamide has been extensively studied for its antitumor activity in various cancer models, including breast cancer, lung cancer, and leukemia. It has been shown to inhibit tumor growth by inducing DNA damage and cell cycle arrest. N,N-Diethylcyclophosphamide has also been investigated for its potential as a radiosensitizer, enhancing the efficacy of radiation therapy in cancer treatment.
Propriétés
Numéro CAS |
53859-37-3 |
|---|---|
Nom du produit |
N,N-Diethylcyclophosphamide |
Formule moléculaire |
C7-H17-N2-O2-P |
Poids moléculaire |
192.2 g/mol |
Nom IUPAC |
N,N-diethyl-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C7H17N2O2P/c1-3-9(4-2)12(10)8-6-5-7-11-12/h3-7H2,1-2H3,(H,8,10) |
Clé InChI |
YYBAUAVEKFNTLT-UHFFFAOYSA-N |
SMILES |
CCN(CC)P1(=O)NCCCO1 |
SMILES canonique |
CCN(CC)P1(=O)NCCCO1 |
Apparence |
oil |
Autres numéros CAS |
53859-37-3 |
Pureté |
95% |
Synonymes |
dedichlorocyclophosphamide didechlorocyclophosphamide diethylcyclophosphamide N,N-diethylcyclophosphamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



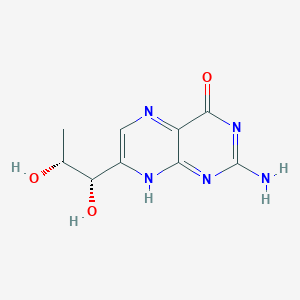
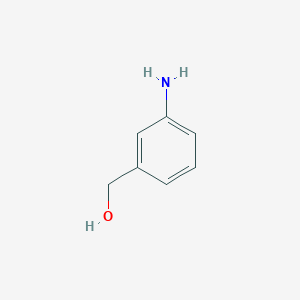
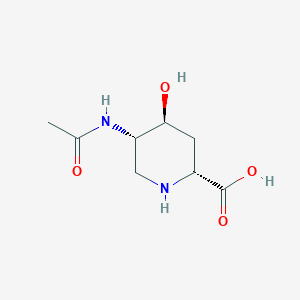

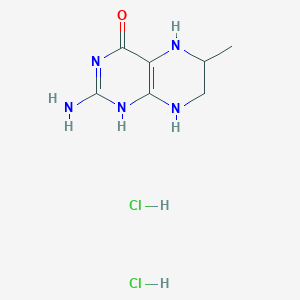
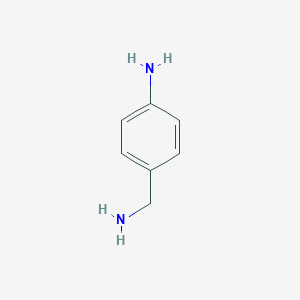
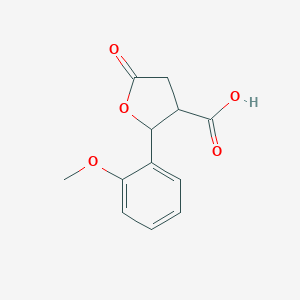
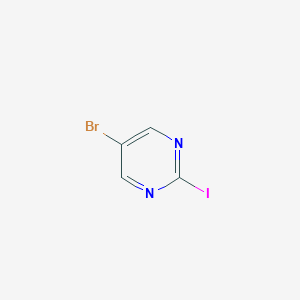
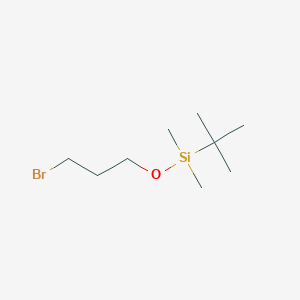
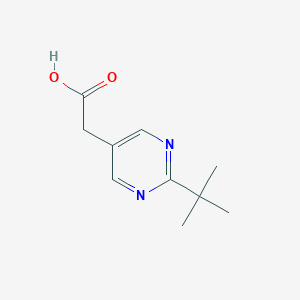
![2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid](/img/structure/B48928.png)
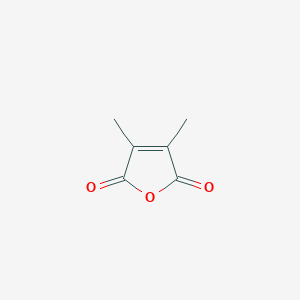
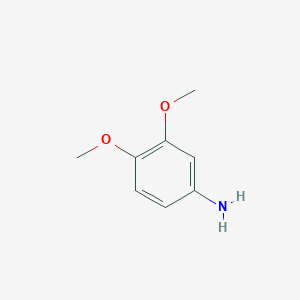
![6-(bromomethyl)-2,3-dimethyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione](/img/structure/B48932.png)